molecular formula C18H22O6 B018226 Methyl mycophenolate CAS No. 31858-66-9

Methyl mycophenolate

カタログ番号: B018226
CAS番号: 31858-66-9
分子量: 334.4 g/mol
InChIキー: ZPXRQFLATDNYSS-BJMVGYQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl mycophenolate (C₁₇H₂₀O₆), also known as mycophenolic acid methyl ester, is a methylated derivative of mycophenolic acid (MPA). It serves as a critical intermediate in synthesizing mycophenolate mofetil (MMF), an immunosuppressant widely used in organ transplantation and autoimmune diseases . This compound exists as a racemic mixture of (E)- and (Z)-isomers, which influence its physicochemical properties and biological activity . Structurally, it features a β-glucuronide moiety in some derivatives, enhancing its solubility and metabolic stability .

In industrial applications, this compound is synthesized via transesterification reactions to produce MMF, highlighting its role in pharmaceutical manufacturing . Recent studies also identify this compound as a natural product in marine fungi, expanding its relevance in drug discovery .

作用機序

Target of Action

Methyl mycophenolate, also known as Mycophenolate mofetil (MMF), is a prodrug of mycophenolic acid (MPA). It primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

This compound acts as a reversible inhibitor of IMPDH . By inhibiting this enzyme, MPA depletes guanosine nucleotides preferentially in T and B lymphocytes, thereby inhibiting their proliferation . This results in the suppression of cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by MPA disrupts the de novo pathway of guanine nucleotide synthesis, which is the primary source of these nucleotides for lymphocytes . This disruption leads to a decrease in DNA and RNA synthesis, thereby suppressing the proliferation of T and B lymphocytes .

Pharmacokinetics

This compound is rapidly absorbed in the small intestine . The maximum concentration of its active metabolite, MPA, is attained 60 to 90 minutes following an oral dose . The average bioavailability of orally administered mycophenolate mofetil was found to be 94% . Factors such as patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase can significantly influence the pharmacokinetics of mycophenolate .

Result of Action

The action of this compound leads to higher rates of successful transplantation by preventing the rejection of kidney, heart, or liver transplants . It also helps in the treatment of nephritis and other complications of autoimmune diseases . The drug’s action results in the suppression of the immune system, thereby preventing the body from attacking the transplanted organ or its own tissues in the case of autoimmune diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can affect the drug’s action . Additionally, factors like patient’s renal function, serum albumin levels, sex, and ethnicity can also influence the compound’s action .

生化学分析

Biochemical Properties

Methyl mycophenolate acts as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme involved in the de novo synthesis of guanine nucleotides . By inhibiting IMPDH, this compound disrupts purine metabolism, leading to a reduction in the proliferation of T and B lymphocytes .

Cellular Effects

This compound has a broad impact on cellular functions. It suppresses the immune response by inhibiting lymphocyte proliferation, thereby preventing the formation of antibodies that could lead to transplant rejection . It also modulates the function of other immune and non-immune cells, which may contribute to its therapeutic effects .

Molecular Mechanism

The active form of this compound, mycophenolic acid (MPA), exerts its effects at the molecular level by binding to and inhibiting the enzyme IMPDH . This inhibition disrupts the synthesis of guanosine nucleotides, which are crucial for DNA and RNA synthesis. As a result, the proliferation of T and B lymphocytes is suppressed .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the drug’s impact on glial proliferation and apoptosis after excitotoxic injury has been shown to vary at different time points post-injury .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in dogs, the commonly used dosage of 10 mg/kg twice a day has been reported to be effective, but higher doses often result in unacceptable gastrointestinal toxicity .

Metabolic Pathways

This compound is involved in the purine metabolic pathway. It inhibits the enzyme IMPDH, which plays a crucial role in the de novo synthesis of guanine nucleotides .

Transport and Distribution

It is known that the drug is rapidly absorbed and primarily metabolized in the liver, with renal excretion .

生物活性

Methyl mycophenolate, more commonly known as mycophenolate mofetil (MMF), is an immunosuppressive drug widely used in clinical settings, particularly in organ transplantation and autoimmune diseases. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

Mycophenolate mofetil is a prodrug that is hydrolyzed to its active form, mycophenolic acid (MPA), which acts primarily as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This inhibition selectively affects lymphocytes since these cells rely heavily on the de novo synthesis pathway for purine nucleotides necessary for DNA and RNA synthesis. The following points summarize its mechanism:

  • Inhibition of Lymphocyte Proliferation : MPA inhibits T-cell and B-cell proliferation by blocking the conversion of inosine monophosphate to xanthine monophosphate, leading to decreased guanosine triphosphate (GTP) levels, which are crucial for lymphocyte function .
  • Reduction in Cytokine Production : By inhibiting lymphocyte activation, MPA reduces the production of pro-inflammatory cytokines, thereby modulating immune responses .
  • Apoptosis Induction : MPA has been shown to increase apoptosis in activated T lymphocytes, enhancing its immunosuppressive effects .

Pharmacokinetics

The pharmacokinetic properties of MMF are crucial for understanding its efficacy and safety profile:

ParameterValue
Volume of Distribution3.6 to 4.0 L/kg
Protein Binding97% (mainly to albumin)
MetabolismHepatic via carboxylesterases 1 and 2
Elimination Half-LifeApproximately 16 hours
BioavailabilityVaries with oral administration

MMF is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1 to 6 hours post-dose. The enterohepatic recirculation contributes significantly to the drug's bioavailability .

Therapeutic Applications

MMF is primarily used in the following contexts:

  • Organ Transplantation : It is a standard immunosuppressive therapy to prevent graft rejection in kidney, heart, and liver transplants. Its use has been associated with improved graft survival rates compared to other immunosuppressants .
  • Autoimmune Diseases : MMF is effective in treating conditions such as lupus nephritis and rheumatoid arthritis. In a study involving 70 patients with lupus nephritis, 51% achieved complete remission after treatment with MMF .
  • Ocular Inflammation : MMF has shown promise as a steroid-sparing agent in managing ocular inflammatory diseases, demonstrating significant improvement in symptoms while minimizing steroid side effects .

Case Studies and Research Findings

Numerous studies have highlighted the efficacy and safety of MMF across various patient populations:

  • Lupus Nephritis Study :
    • A cohort study followed 70 patients treated with MMF for lupus nephritis over five years.
    • Outcomes included a complete response in 36 patients (51%) and partial response in others.
    • Factors influencing treatment failure included persistent hypoalbuminemia and higher proteinuria levels .
  • Pediatric Use :
    • A study assessed MMF's effectiveness as a second-line medication for pediatric patients with anti-NMDA receptor encephalitis.
    • Results indicated stabilization of neurological function with minimal adverse effects .
  • Efficacy in Takayasu’s Arteritis :
    • A prospective study involving 30 patients demonstrated that MMF significantly controlled disease activity and reduced vascular damage progression when combined with glucocorticoids .

科学的研究の応用

Clinical Applications

  • Organ Transplantation
    • Indication : Methyl mycophenolate is widely used to prevent organ rejection in kidney, heart, and liver transplants. It is often administered in combination with other immunosuppressants such as cyclosporine and corticosteroids .
    • Mechanism : By inhibiting IMPDH, this compound disrupts the de novo synthesis of purines, thereby reducing the proliferation of T and B lymphocytes essential for immune responses against transplanted organs .
  • Autoimmune Diseases
    • Conditions Treated :
      • Systemic Lupus Erythematosus (SLE) : this compound has shown efficacy in managing lupus nephritis and other manifestations of SLE .
      • Anti-NMDAR Encephalitis : A study indicated that MMF could serve as a second-line treatment for this severe autoimmune encephalitis, demonstrating safety and potential effectiveness .
      • Dermatitis and Psoriasis : Approved for treating psoriasis, this compound has been explored for its topical formulations to enhance skin penetration and efficacy against skin symptoms .
  • Neurological Disorders
    • Recent studies have highlighted its role in neuroprotection following central nervous system injuries. This compound can modulate inflammatory responses and promote neuronal survival when administered shortly after injury .

Data Tables

Application AreaConditionKey Findings
Organ TransplantationKidney/Heart/Liver RejectionEffective when combined with other immunosuppressants
Autoimmune DiseasesLupus NephritisReduces disease activity; effective in long-term use
Neurological DisordersAnti-NMDAR EncephalitisSafe and effective as a second-line therapy
Dermatological ConditionsPsoriasisApproved for treatment; topical formulations under study

Case Studies

  • Pediatric Anti-NMDAR Encephalitis
    • A retrospective analysis involving six children indicated that this compound was effective in reducing relapse rates when used as a second-line agent. The study emphasized the need for further clinical trials to establish definitive efficacy .
  • Psoriasis Treatment
    • Clinical trials have demonstrated that MMF is effective for moderate to severe psoriasis, with improvements noted in skin symptoms when compared to traditional therapies. However, challenges regarding skin penetration remain an area for ongoing research .
  • Neuroprotection Studies
    • Research using organotypic hippocampal slice cultures showed that this compound could provide cytoprotection against neuronal damage when administered shortly after injury, highlighting its potential role in acute neurological conditions .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Methyl Mycophenolate purity and stability in laboratory settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis, while stability studies should employ accelerated degradation conditions (e.g., exposure to heat, light, and varying pH) followed by mass spectrometry (MS) to identify breakdown products. Ensure calibration curves are validated using reference standards, and report relative standard deviations (RSD) for reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s immunosuppressive effects in cellular models?

  • Methodological Answer : Use primary human lymphocytes or established cell lines (e.g., Jurkat T-cells) exposed to this compound across a logarithmic concentration range (e.g., 1 nM–100 µM). Include positive controls (e.g., mycophenolate mofetil) and negative controls (vehicle-only). Measure proliferation via flow cytometry (CFSE dilution) or ATP-based assays. Normalize data to control groups and perform nonlinear regression to calculate IC50 values .

Q. What in vivo models are appropriate for preliminary pharmacokinetic profiling of this compound?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for assessing bioavailability. Administer this compound orally and intravenously, collect serial blood samples, and quantify plasma concentrations using LC-MS/MS. Calculate key parameters (Cmax, Tmax, AUC) via non-compartmental analysis. Ensure adherence to ethical guidelines for animal studies .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported metabolic pathways of this compound across species?

  • Methodological Answer : Conduct comparative metabolism studies using liver microsomes from humans, rats, and dogs. Identify metabolites via high-resolution MS and correlate findings with cytochrome P450 isoform activity (e.g., CYP3A4 vs. CYP2C8). Use siRNA knockdown or chemical inhibitors to confirm enzyme-specific pathways. Cross-validate results with in vivo metabolite profiles .

Q. What statistical approaches are optimal for reconciling contradictory efficacy data in this compound’s preclinical studies?

  • Methodological Answer : Apply meta-analytic techniques to aggregate data from multiple studies. Use random-effects models to account for heterogeneity. Stratify analyses by variables such as dosage, model type (e.g., autoimmune vs. transplant), and endpoint (e.g., cytokine suppression vs. histopathology). Sensitivity analyses should exclude outliers, and publication bias should be assessed via funnel plots .

Q. How should researchers design a blinded, randomized controlled trial (RCT) to compare this compound with existing immunosuppressants?

  • Methodological Answer : Define inclusion/exclusion criteria rigorously (e.g., disease severity, prior treatments). Randomize participants using block randomization stratified by demographic factors. Mask clinicians and participants to treatment allocation. Pre-specify primary endpoints (e.g., graft rejection rates) and secondary endpoints (e.g., infection incidence). Use intention-to-treat analysis and report confidence intervals for effect sizes .

Q. Data Presentation and Reproducibility

Q. What criteria should guide the inclusion of this compound data in systematic reviews?

  • Methodological Answer : Follow PRISMA guidelines. Include studies with documented synthesis protocols, purity >95%, and in vivo models with ethical approval. Exclude studies lacking dose-response curves or using non-validated assays. Extract data into standardized tables (e.g., compound structure, assay type, effect size) and assess bias via ROBINS-I tool .

Q. How can researchers ensure reproducibility when publishing this compound synthesis protocols?

  • Methodological Answer : Report detailed reaction conditions (solvents, catalysts, temperatures), purification steps (e.g., column chromatography gradients), and spectroscopic data (e.g., <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts). Provide raw chromatograms and crystallographic data (if available) in supplementary materials. Adhere to journal-specific guidelines for experimental rigor .

Q. Ethical and Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s mechanism of action from omics data?

  • Methodological Answer : Avoid overinterpreting correlation as causation in transcriptomic/proteomic studies. Validate putative targets (e.g., IMPDH2 inhibition) using CRISPR-Cas9 knockout models or enzymatic assays. Control for off-target effects by comparing results with structural analogs lacking key functional groups .

Q. How should researchers mitigate batch-to-batch variability in this compound preclinical studies?

  • Methodological Answer : Source compounds from certified suppliers with batch-specific certificates of analysis. Pre-test each batch for bioactivity using a standardized assay (e.g., lymphocyte proliferation). Use statistical blocking during experimental design to account for batch effects .

類似化合物との比較

Mycophenolate Mofetil (MMF)

Structural and Pharmacokinetic Differences :

  • MMF is the 2-morpholinoethyl ester of MPA, whereas methyl mycophenolate is the methyl ester. This structural distinction impacts hydrolysis rates and bioavailability. MMF is rapidly hydrolyzed to MPA in vivo, achieving peak plasma concentrations within 1–2 hours, while this compound is primarily a synthetic precursor .
  • Bioequivalence: Enteric-coated mycophenolate sodium (EC-MPS), another MPA prodrug, shows comparable bioavailability to MMF but with delayed absorption (Tₘₐₓ: 1.5–2.5 hours vs. 0.8–1.5 hours for MMF) .

Clinical Efficacy :

  • In renal transplant recipients, MMF (1–1.5 g/day) and EC-MPS (720–1080 mg/day) demonstrate equivalent mycophenolic acid exposure (AUC₀–₁₂: 30–60 mg·h/L) .
  • MMF outperforms azathioprine in reducing acute rejection rates (20% vs. 40%) and exhibits a superior tolerability profile .

Table 1: Key Pharmacokinetic Parameters of MMF vs. EC-MPS

Parameter MMF EC-MPS
Tₘₐₓ (hours) 0.8–1.5 1.5–2.5
AUC₀–₁₂ (mg·h/L) 30–60 30–60
Dose Equivalence 1 g ≈ 720 mg 720 mg ≈ 1 g
Common Side Effects Diarrhea (30%) Nausea (15%)
Reference

Mycophenolic Acid (MPA)

Direct Metabolite Comparison :

  • MPA, the active metabolite of both MMF and this compound, inhibits inosine monophosphate dehydrogenase (IMPDH), blocking lymphocyte proliferation. This compound itself lacks direct immunosuppressive activity but serves as a prodrug .
  • Therapeutic Monitoring : MPA's AUC correlates with clinical outcomes in lupus nephritis, with optimal efficacy at 30–60 mg·h/L .

Metabolic Pathways :

  • MMF is metabolized by CYP17A1 and CYP3A5, while this compound undergoes hepatic esterase-mediated hydrolysis .

Azathioprine and Methotrexate

Efficacy in Autoimmune Diseases :

  • MMF achieves faster response rates than methotrexate in uveitis (median time-to-success: 4.2 vs. 6.1 months) but is cost-prohibitive in long-term use .
  • Compared to azathioprine, MMF reduces relapse risk in neuromyelitis optica spectrum disorder (NMOSD) by 50% but has higher infection risks .

Table 2: Immunosuppressant Comparison in Autoimmune Diseases

Parameter MMF Azathioprine Methotrexate
Mechanism IMPDH inhibition Purine synthesis Dihydrofolate reductase inhibition
Relapse Reduction (NMOSD) 50% 30% N/A
Time-to-Efficacy 4.2 months 6 months 6.1 months
Cost (Annual) $10,000–$15,000 $500–$1,000 $300–$600
Reference

Structural Analogues and Derivatives

  • Mycophenolic Acid β-D-Glucuronide: A metabolite of MPA with enhanced solubility, synthesized using this compound as a precursor .
  • Penic Acid J: A natural glucosylated derivative of this compound isolated from Rhizopus oryzae, demonstrating novel bioactivity .

準備方法

Chemical Synthesis Routes for Methyl Mycophenolate

Esterification via Acid Catalysis

The most direct method for synthesizing this compound involves the esterification of mycophenolic acid with methanol under acidic conditions. In this approach, MPA reacts with methanol in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of methanol displaces the acidic proton of MPA’s carboxylic acid moiety.

Patent WO2009084008A1 highlights the use of thionyl chloride to generate MPA’s acid chloride intermediate, which subsequently reacts with methanol to yield the methyl ester . This method avoids prolonged reaction times associated with traditional esterification, achieving yields exceeding 80% under optimized conditions. For instance, Example 9 of the patent describes dissolving MPA in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), followed by thionyl chloride addition at 10°C . The resulting acid chloride is then treated with sodium methoxide in toluene, yielding this compound with a purity of 99.8% by HPLC .

Alkali Metal-Mediated Transesterification

Alternative routes employ alkali metal alkoxides to facilitate transesterification. For example, sodium methoxide in methanol deprotonates methanol, enhancing its nucleophilicity for ester formation. Patent WO2009084008A1 demonstrates this approach by reacting MPA with sodium methoxide in toluene under reflux conditions . The process eliminates water via azeotropic distillation, shifting the equilibrium toward ester formation. This method reduces dimeric impurities to <0.5%, a significant improvement over earlier acid-catalyzed routes .

Solvent Systems and Reaction Optimization

Role of Aprotic Solvents

Non-polar solvents such as toluene, xylene, and cyclohexane are preferred for their ability to dissolve MPA while facilitating water removal. In Example 6 of WO2009084008A1, a 50:50 mixture of toluene and xylene at 145°C enables rapid reaction completion (50 minutes) with 85% yield and 99.2% purity . The high boiling point of xylene ensures sustained reflux without solvent degradation, while toluene aids in azeotropic water separation.

Temperature and Kinetic Control

Elevated temperatures (110–145°C) accelerate reaction kinetics but risk thermal degradation of MPA’s sensitive isobenzofuranone ring. Patent WO2005105771A1 addresses this by employing stepwise heating: initial mixing at 70°C followed by gradual temperature escalation to 145°C . This protocol minimizes side reactions, achieving impurity levels below 0.4% for critical byproducts like Compound V .

Impurity Profiling and Mitigation Strategies

Major Byproducts and Their Origins

The synthesis of this compound is complicated by two primary impurities:

  • Compound V : A dimeric ester formed via Michael addition of MPA’s α,β-unsaturated ketone moiety.

  • Iron Contaminants : Trace iron from reactor corrosion during thionyl chloride use, imparting undesirable coloration.

Patent WO2009084008A1 identifies Compound V concentrations up to 0.52% in early-stage reactions, necessitating purification via acidic washings and recrystallization . For instance, Example 8 employs 3% aqueous HCl to protonate residual MPA, followed by toluene extraction and sodium bicarbonate neutralization, reducing Compound V to <0.3% .

Advanced Purification Techniques

Crystallization from mixed solvents (e.g., ethyl acetate/hexane) enhances purity by exploiting differential solubility. After extraction, the crude ester is dissolved in warm ethyl acetate and gradually cooled to induce crystallization. This step removes non-polar impurities, yielding pharmaceutical-grade this compound with >99.5% purity .

Industrial-Scale Production and Economic Considerations

Catalytic Efficiency and Cost Metrics

Large-scale synthesis prioritizes catalyst recyclability and solvent recovery. The use of sodium methoxide (0.15 molar equivalents relative to MPA) offers a cost-effective catalyst system, as highlighted in WO2005105771A1 . Methanol, a byproduct of transesterification, is distilled and reused, reducing raw material costs by ~20% compared to single-use solvent systems .

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard for structural confirmation. The methyl ester’s 1H^1H NMR spectrum (Fig. 1 of WO2009084008A1) displays characteristic singlet peaks at δ 3.65 ppm (methoxy group) and δ 5.21 ppm (morpholinyl ethyl protons) . IR spectroscopy further confirms ester formation via a strong carbonyl stretch at 1759 cm1^{-1} .

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm remains the gold standard for purity analysis. Patent methods specify a C18 column and acetonitrile/water mobile phase, achieving baseline separation of this compound from MPA and Compound V . Acceptance criteria for pharmaceutical batches require ≤0.1% MPA and ≤0.3% total impurities .

特性

IUPAC Name

methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXRQFLATDNYSS-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112946
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31858-66-9
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31858-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl mycophenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031858669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL MYCOPHENOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B5C0EG8E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl mycophenolate
Methyl mycophenolate
Methyl mycophenolate
Methyl mycophenolate
Methyl mycophenolate
Methyl mycophenolate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。